molecular formula C7H3ClF4O B1402236 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene CAS No. 1261846-38-1

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

Cat. No.: B1402236
CAS No.: 1261846-38-1
M. Wt: 214.54 g/mol
InChI Key: XCXYIGOVURSNLB-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of chemical reactions. One common method involves the reaction of 2-chloro-1,3-difluorobenzene with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Materials Science: It is utilized in the fabrication of advanced materials with specific electronic and optical properties.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of halogen atoms enhances its ability to interact with enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(difluoromethoxy)pyrimidine
  • 2-Chloro-5-(difluoromethoxy)pyridine
  • 2-Chloro-5-(trifluoromethoxy)benzene

Uniqueness

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYIGOVURSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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